4,5-diphenyl-1H-pyrrole-3-carbonitrile

Overview

Description

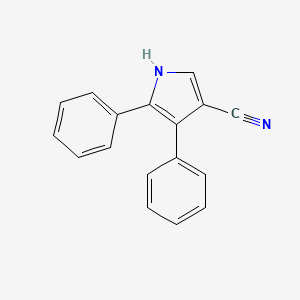

4,5-Diphenyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound characterized by a pyrrole core substituted with two phenyl groups at the 4- and 5-positions and a nitrile group at the 3-position. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry, particularly as a metallo-β-lactamase (MBL) inhibitor . The compound is synthesized via multicomponent reactions, often involving cyclocondensation of substituted amines and carbonyl precursors under catalytic conditions . Its IR spectrum typically shows νmax peaks for the nitrile group (~2217–2221 cm<sup>−1</sup>) and aromatic C–H stretching (~2928–3402 cm<sup>−1</sup>), consistent with its functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diphenyl-1H-pyrrole-3-carbonitrile typically involves the condensation of benzoin with primary aromatic amines in ethanol, followed by reaction with malononitrile. This process is catalyzed by p-toluenesulfonic acid (TsOH) and often employs ultrasonic irradiation to enhance reaction efficiency and yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4,5-Diphenyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the pyrrole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products:

Oxidation: Pyrrole oxides.

Reduction: Amino derivatives of the pyrrole.

Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

4,5-Diphenyl-1H-pyrrole-3-carbonitrile is a nitrogen-containing heterocyclic compound with a pyrrole ring. It is substituted at the 3-position with a carbonitrile group and at the 4 and 5 positions with phenyl groups. It has applications in medicinal chemistry due to its ability to modulate enzyme activity and its potential synergistic effects in treating infections caused by resistant strains. This compound is intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Applications in Medicinal Chemistry

This compound has several applications in medicinal chemistry. Its structure-activity relationship studies indicate that the carbonitrile group and vicinal diphenyl substituents are crucial for its inhibitory potency against various subclasses of metallo-β-lactamases. Derivatives of this compound have demonstrated anti-inflammatory and antimicrobial activities, making it a candidate for further drug development.

- Enzyme Inhibition Interaction studies have highlighted the compound's ability to modulate enzyme activity significantly. For instance, it binds to specific kinases and alters their phosphorylation activity, impacting cellular signaling pathways related to cell growth and apoptosis.

- Antibiotic Resistance Studies have demonstrated that certain derivatives enhance the sensitivity of bacterial cultures towards existing antibiotics like meropenem, indicating their potential synergistic effects in treating infections caused by resistant strains. this compound has demonstrated potential as an inhibitor of metallo-β-lactamases, which are enzymes responsible for antibiotic resistance in bacteria.

Structural Analogs

Several compounds share structural similarities with this compound.

Mechanism of Action

The mechanism of action of 4,5-diphenyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. For instance, it inhibits the Bcl-xL protein by binding to its active site, thereby preventing the protein from inhibiting apoptosis. This makes it a promising candidate for cancer therapy . The compound’s interactions with other proteins and enzymes are also being explored to understand its broader biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substitution at the 1-Position

- 1-Benzyl derivatives : Replacing the 1H hydrogen with a benzyl group (e.g., 1-benzyl-2-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile) enhances MBL inhibition. The benzyl group improves binding to MBL active sites, as demonstrated by IC50 values of 0.5–5 µM against IMP-1, CphA, and AIM-1 enzymes .

- N-Alkyl substituents : Derivatives with hexyl or methyl groups at the 1-position (e.g., 1-hexyl-2-phenyl-5-(...)-1H-pyrrole-3-carbonitrile) show reduced activity, indicating that bulky aromatic substituents are critical for target engagement .

Modifications at the 2-Position

- Amino vs. methyl groups: Introducing an amino group at the 2-position (e.g., 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile) enables further functionalization, such as cyclocondensation with triethyl orthoformate to yield pyrrolo[2,3-d]pyrimidines with antibacterial activity (MIC: 8–32 µg/mL against S. aureus and E. coli) .

Functionalization of the 5-Position

- Hydroxylated side chains : Derivatives with hydroxylated butyl or glycosyl moieties at the 5-position (e.g., compound 4a in ) exhibit lower MBL inhibition but improved solubility, suggesting a trade-off between hydrophobicity and bioactivity .

Mechanistic Insights

- MBL inhibition: The 3-cyano and 4,5-diphenyl groups in 4,5-diphenyl-1H-pyrrole-3-carbonitrile facilitate π-π stacking and hydrogen bonding with MBL active-site residues (e.g., Zn<sup>2+</sup>-coordinating histidines) .

- Antibacterial activity : Derivatives with fused heterocycles (e.g., pyrrolo[2,3-d]pyrimidines) disrupt bacterial cell wall synthesis by targeting penicillin-binding proteins .

Q & A

Q. Basic Synthesis and Characterization

Q. Q1: What are the standard synthetic routes for 4,5-diphenyl-1H-pyrrole-3-carbonitrile, and how are the products characterized?

The compound is typically synthesized via multicomponent reactions (MCRs) involving aryl aldehydes, nitriles, and amines. A one-pot protocol using substituted benzaldehydes, malononitrile, and ammonium acetate in ethanol under reflux yields pyrrole-3-carbonitrile derivatives . Characterization involves:

- IR spectroscopy : Identification of nitrile (C≡N) stretching bands at ~2218–2221 cm⁻¹ and NH stretching (if present) at ~3350–3411 cm⁻¹ .

- NMR : NMR reveals aromatic proton signals (δ 7.2–7.8 ppm) and pyrrolic NH (δ ~10 ppm, if unsubstituted). NMR confirms nitrile carbon at ~115–120 ppm .

- Elemental analysis : Validates molecular formula (e.g., CHN) .

Q. Advanced Synthetic Challenges

Q. Q2: How do substituents on the phenyl rings affect the reactivity and regioselectivity of this compound derivatives?

Electron-withdrawing groups (e.g., -Cl, -CN) on phenyl rings reduce electron density at the pyrrole core, slowing electrophilic substitution. Conversely, electron-donating groups (e.g., -OCH) enhance reactivity at the 2-position. Regioselectivity in functionalization can be predicted via DFT calculations of Fukui indices . For example, bulky substituents on the N-1 position (e.g., benzyl groups) sterically hinder reactions at adjacent sites, favoring modifications at the 5-position .

Q. Biological Activity Profiling

Q. Q3: What methodologies are used to evaluate the anticancer potential of this compound analogs?

- In vitro assays : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC values. Derivatives with electron-withdrawing substituents show enhanced cytotoxicity, likely due to increased cellular uptake and kinase inhibition .

- Mechanistic studies : Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) and cell cycle arrest (via flow cytometry). Pyrrole derivatives with indole substituents (e.g., tetrahydroindole moieties) exhibit selective inhibition of cyclin-dependent kinases .

Q. Structural Analysis and Computational Modeling

Q. Q4: How can computational methods resolve contradictions in spectroscopic data for pyrrole-3-carbonitrile derivatives?

Discrepancies in NMR or IR spectra (e.g., unexpected NH signals) may arise from tautomerism or solvent effects. Strategies include:

- DFT-based NMR prediction : Tools like Gaussian or ORCA simulate chemical shifts to identify dominant tautomers (e.g., 1H-pyrrole vs. 3H-pyrrole forms) .

- Solvent modeling : PCM (Polarizable Continuum Model) calculations account for solvent polarity effects on spectral features .

Q. Reaction Optimization

Q. Q5: What experimental parameters critically influence the yield of this compound in multicomponent syntheses?

Key factors:

- Catalyst : Use of piperidine or acetic acid accelerates Knoevenagel condensation steps, improving yields by 15–20% .

- Temperature : Reflux conditions (70–80°C) favor cyclization over side-product formation.

- Solvent polarity : Ethanol or DMF enhances solubility of intermediates, reducing reaction time .

Q. Comparative Analysis with Structural Analogs

Q. Q6: How do bioactivity profiles of this compound compare to its indole-fused derivatives?

Indole-fused analogs (e.g., 4-amino-5-benzoyl-1-benzyl-2-(tetrahydroindol-2-yl)-pyrrole-3-carbonitrile) show enhanced kinase inhibition due to improved π-π stacking with ATP-binding pockets. However, the parent compound exhibits broader solubility, making it preferable for formulation studies . SAR studies highlight the necessity of the nitrile group for maintaining cytotoxicity .

Q. Stability and Degradation Studies

Q. Q7: What are the degradation pathways of this compound under physiological conditions?

- Hydrolysis : The nitrile group hydrolyzes slowly to an amide in aqueous buffers (pH 7.4, 37°C), monitored via LC-MS.

- Photodegradation : UV exposure (254 nm) induces ring-opening reactions, forming phenylacetonitrile derivatives. Stabilizers like BHT (butylated hydroxytoluene) reduce degradation by 40% .

Q. Data Discrepancy Resolution

Q. Q8: How to address conflicting reports on the melting points of substituted pyrrole-3-carbonitriles?

Variations arise from polymorphism or impurities. Standardized protocols include:

Properties

IUPAC Name |

4,5-diphenyl-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2/c18-11-15-12-19-17(14-9-5-2-6-10-14)16(15)13-7-3-1-4-8-13/h1-10,12,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZNLTVXDBOYOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC=C2C#N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801282996 | |

| Record name | 4,5-Diphenyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801282996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161958-65-2 | |

| Record name | 4,5-Diphenyl-1H-pyrrole-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161958-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Diphenyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801282996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.